molecular formula C10H15N3O2 B13298162 1-(methylamino)-3-(1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid

1-(methylamino)-3-(1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid

Cat. No.: B13298162
M. Wt: 209.24 g/mol
InChI Key: METFWPDHRGEFFF-UHFFFAOYSA-N
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Description

1-(methylamino)-3-(1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid is a synthetic organic compound that features a cyclopentane ring substituted with a methylamino group, a pyrazolyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(methylamino)-3-(1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid typically involves multi-step organic reactions. One possible route could be:

    Formation of the Cyclopentane Ring: Starting from a cyclopentane derivative, the ring can be functionalized to introduce the desired substituents.

    Introduction of the Methylamino Group: This can be achieved through nucleophilic substitution reactions where a suitable leaving group on the cyclopentane ring is replaced by a methylamino group.

    Attachment of the Pyrazolyl Group: The pyrazolyl group can be introduced via a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(methylamino)-3-(1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The methylamino and pyrazolyl groups can participate in substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield ketones or aldehydes, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving cyclopentane derivatives.

    Medicine: Potential therapeutic applications due to its unique structural features.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(methylamino)-3-(1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid would depend on its specific interactions with molecular targets. These could include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

    Pathway Interference: Affecting biochemical pathways by interacting with key intermediates or regulators.

Comparison with Similar Compounds

Similar Compounds

    1-(amino)-3-(1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid: Lacks the methyl group on the amino substituent.

    1-(methylamino)-3-(1H-pyrazol-1-yl)cyclohexane-1-carboxylic acid: Features a cyclohexane ring instead of a cyclopentane ring.

    1-(methylamino)-3-(1H-imidazol-1-yl)cyclopentane-1-carboxylic acid: Contains an imidazolyl group instead of a pyrazolyl group.

Uniqueness

1-(methylamino)-3-(1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid is unique due to the specific combination of its substituents and the cyclopentane ring structure, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

1-(methylamino)-3-pyrazol-1-ylcyclopentane-1-carboxylic acid

InChI

InChI=1S/C10H15N3O2/c1-11-10(9(14)15)4-3-8(7-10)13-6-2-5-12-13/h2,5-6,8,11H,3-4,7H2,1H3,(H,14,15)

InChI Key

METFWPDHRGEFFF-UHFFFAOYSA-N

Canonical SMILES

CNC1(CCC(C1)N2C=CC=N2)C(=O)O

Origin of Product

United States

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